molecular formula C17H23N5O2 B12172088 N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B12172088
M. Wt: 329.4 g/mol
InChI Key: BONBQJGNFQUCHA-UHFFFAOYSA-N
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Description

This compound features a cyclohexyl group substituted with a tetrazole ring (1H-tetrazol-1-ylmethyl) and an acetamide moiety linked to a 3-methoxyphenyl group. Its molecular formula is C17H23N5O2 (MW: 329.4) . The tetrazole ring enhances hydrogen-bonding capacity, mimicking carboxylic acids in biological systems, while the methoxyphenyl group contributes electron-donating properties.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H23N5O2/c1-24-15-7-5-6-14(10-15)19-16(23)11-17(8-3-2-4-9-17)12-22-13-18-20-21-22/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,19,23)

InChI Key

BONBQJGNFQUCHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

Procedure (adapted from):

  • Cyclohexane Functionalization :

    • React cyclohexanone with 3-methoxyaniline under Strecker conditions (KCN, glacial acetic acid) to form α-aminonitrile intermediate.

    • Hydrolyze nitrile to amide using H₂SO₄ (48 hr, RT).

  • Tetrazole Formation :

    • Employ MCR with TMS-azide (1.5 eq), phosphoryl chloride (1 eq), and acetonitrile solvent under microwave irradiation (180°C, 5 min).

    • Achieve 76% yield via [2+3] cycloaddition.

  • Amide Coupling :

    • React tetrazole-cyclohexylmethyl acetic acid with 3-methoxyaniline using DCC/DMAP in dichloromethane (12 hr, RT).

Key Data :

StepReagentsConditionsYieldPurity (HPLC)
1KCN, H₂SO₄RT, 48 hr85%92%
2TMS-azide, POCl₃MW, 180°C76%89%
3DCC, DMAPRT, 12 hr68%95%

Advantages :

  • Reduced reaction time (microwave acceleration)

  • Avoids explosive HN₃ use

Sequential Alkylation-Cyclization

Procedure (from):

  • Cyclohexylmethyl Azide Synthesis :

    • Treat cyclohexylmethyl bromide with NaN₃ in DMF (80°C, 6 hr).

  • Tetrazole Ring Construction :

    • React azide with nitrile (3-methoxyphenylacetonitrile) in ZnCl₂-catalyzed conditions (EtOH, reflux, 24 hr).

  • Acetamide Formation :

    • Hydrolyze nitrile to carboxylic acid (6M HCl, 110°C), then couple with 3-methoxyaniline via mixed anhydride (ClCO₂Et, NMM).

Key Data :

StepCatalystTimeYield
1NaN₃6 hr91%
2ZnCl₂24 hr63%
3ClCO₂Et8 hr58%

Challenges :

  • Low regioselectivity in tetrazole formation (1H vs 2H isomers)

  • Requires chromatographic purification

Industrial-Scale Continuous Flow Synthesis

Procedure (based on):

  • Tetrazole Formation :

    • Pump TMS-azide (1.2 eq) and cyclohexylmethyl nitrile through Pd/C-packed reactor (120°C, 20 bar H₂).

  • In-line Amidation :

    • Couple intermediate with 3-methoxybenzoyl chloride in microreactor (Et₃N, 50°C).

Performance Metrics :

  • Throughput : 2.4 kg/hr

  • Space-Time Yield : 18.7 g/L·hr

  • Purity : 98.5% (no chromatography)

Advantages :

  • Eliminates intermediate isolation

  • Scalable to metric ton production

Comparative Analysis of Methods

ParameterMCR ApproachSequential MethodFlow Synthesis
Total Yield68%58%82%
Reaction Time6.5 hr38 hr0.3 hr
Purification ComplexityModerateHighLow
ScalabilityLab-scalePilot-scaleIndustrial
Cost Index (USD/g)12.418.75.9

Data compiled from

Critical Process Parameters

Tetrazole Ring Formation

  • Azide Source : TMS-azide > NaN₃ (safety, yield)

  • Catalysis : POCl₃ outperforms ZnCl₂ in regioselectivity (94% 1H-tetrazole)

  • Solvent : Acetonitrile (ε=37.5) enables dipolar cycloaddition

Amide Coupling

  • Activation Method : DCC vs. EDCl

    • DCC: Higher yield (68% vs 54%) but forms DCU byproduct

    • EDCl: Cleaner reaction, preferred for GMP

Impurity Profile

ImpurityStructureSourceControl Strategy
2H-Tetrazole isomerCyclohexylmethyl-2H-tetrazoleRegioselectivity lossPOCl₃ catalysis
N,O-Dimethyl byproduct3-Methoxy-N-methylacetamideOver-alkylationTemp <50°C
Cyclohexene derivativeDehydration productAcidic conditionspH monitoring

Process Optimization

Microwave-Assisted Cyclization

  • Optimal Parameters ():

    • Power: 300 W

    • Ramp Time: 2 min

    • Hold Time: 5 min

    • Achieves 98% conversion vs 76% conventional heating

Solvent Recycling

  • Acetonitrile Recovery : 92% via fractional distillation

  • Reduces raw material cost by 34%

Emerging Technologies

Enzymatic Tetrazole Synthesis

  • Nitrilase Mutants : Convert cyclohexylmethyl nitrile to tetrazole via nitrile → amidine pathway

  • Benefits :

    • Water-based system

    • 99% enantiomeric excess

Photoredox Catalysis

  • Visible-Light Mediated Azide Cycloaddition :

    • Ru(bpy)₃²⁺ catalyst

    • 450 nm LED irradiation

    • 89% yield in 15 min

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    Acetamide+H2OHCl, ΔCarboxylic Acid+NH4+\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic Acid} + \text{NH}_4^+

  • Basic Hydrolysis :
    Acetamide+NaOHSodium Carboxylate+NH3\text{Acetamide} + \text{NaOH} \rightarrow \text{Sodium Carboxylate} + \text{NH}_3

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureProductYield
Acidic (HCl)6M HCl, reflux110°C2-[1-(tetrazolylmethyl)cyclohexyl]acetic acid85%
Basic (NaOH)2M NaOH, ethanol80°CSodium carboxylate78%

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring’s N-methyl group participates in nucleophilic substitution, enabling functionalization:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) substitutes the tetrazole’s proton, forming derivatives with enhanced lipophilicity.

  • Arylation :
    Cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the tetrazole’s 1-position.

Mechanism :

  • Deprotonation of the tetrazole’s N-H group using a base (e.g., K₂CO₃).

  • Nucleophilic attack on the electrophilic carbon of the alkyl/aryl halide.

Table 2: Substitution Reactions

Reaction TypeReagentCatalystProductYield
AlkylationCH₃I, K₂CO₃DMF, 60°CN-methyl-tetrazole derivative72%
ArylationPhB(OH)₂, Pd(PPh₃)₄Dioxane, 90°C1-aryl-tetrazole derivative65%

Oxidation:

The cyclohexyl group undergoes oxidation to form cyclohexanone derivatives under strong oxidizing agents (e.g., KMnO₄):
CyclohexylKMnO4,H2SO4Cyclohexanone\text{Cyclohexyl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Cyclohexanone} .

Reduction:

The acetamide’s carbonyl group is reducible to a methylene group using LiAlH₄:
AcetamideLiAlH4Ethylamine derivative\text{Acetamide} \xrightarrow{\text{LiAlH}_4} \text{Ethylamine derivative} .

Table 3: Redox Reactions

ReactionReagentConditionsProductYield
OxidationKMnO₄, H₂SO₄0°C, 2 hrsCyclohexanone derivative68%
ReductionLiAlH₄, THFReflux, 4 hrsEthylamine analog81%

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to the para position due to the methoxy group’s electron-donating nature. Example reactions include:

  • Nitration :
    Ar-OCH3+HNO3H2SO4Ar-NO2\text{Ar-OCH}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

  • Sulfonation :
    Introduces -SO₃H groups for solubility modulation .

Table 4: EAS Reactions

ReactionReagentPositionProductYield
NitrationHNO₃, H₂SO₄Para3-methoxy-4-nitrophenyl analog63%
SulfonationSO₃, H₂SO₄ParaSulfonic acid derivative58%

Functional Group Interconversion

The tetrazole ring can be converted into other heterocycles:

  • Tetrazole → Triazole :
    Photochemical rearrangement under UV light forms 1,2,3-triazoles, altering bioactivity .

  • Tetrazole → Amidine :
    Reaction with PCl₅ followed by ammonia yields amidine derivatives.

Stability Under Physiological Conditions

The compound’s stability in aqueous media (pH 7.4, 37°C) was assessed over 24 hours:

  • Hydrolysis : <5% degradation.

  • Oxidation : <3% degradation (simulated gastric fluid).

Key Insights

  • The tetrazole ring and acetamide group are primary reactivity centers, enabling diversification via hydrolysis, substitution, and redox reactions.

  • The 3-methoxyphenyl group’s electronic effects guide regioselectivity in EAS.

  • Stability studies suggest suitability for oral drug formulations.

Scientific Research Applications

Pharmacological Applications

a. Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide showed promising activity against colorectal cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

b. Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activities. Tetrazole-containing compounds are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The incorporation of the tetrazole ring is crucial for enhancing the pharmacological profile of the compound. Various derivatives have been synthesized to optimize activity and selectivity against specific targets.

Compound Structure IC50 (μM) Activity
Compound A[Structure A]5.0Anticancer
Compound B[Structure B]10.0Anti-inflammatory
Compound C[Structure C]3.5Antimicrobial

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A preclinical study evaluated the efficacy of this compound in a mouse model of colorectal cancer, showing significant tumor reduction compared to controls .
  • Case Study 2 : In vitro studies demonstrated its ability to inhibit TNF-alpha production in macrophages, suggesting a role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Cyclohexylacetamide Derivatives

(a) N-(Propan-2-yl)-2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • Structure : Replaces 3-methoxyphenyl with isopropyl.
  • Molecular Formula : C13H23N5O (MW: 265.35) .
  • Key Differences :
    • Substituent : Isopropyl group reduces steric bulk compared to 3-methoxyphenyl.
    • Electronic Effects : Lacks aromatic π-system, altering solubility and receptor interactions.
(b) N-[2-(1-Isopropyl-1H-Benzimidazol-2-yl)ethyl]-2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • Structure : Incorporates a benzimidazole-ethyl chain on the acetamide nitrogen.
  • Molecular Formula : C22H31N7O (MW: 409.54) .
  • Pharmacological Implications: Benzimidazole derivatives are often explored for antiviral or anticancer activity.
(c) 2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]-N-{2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]ethyl}acetamide
  • Structure : Features a trifluoromethyl-benzimidazole substituent.
  • Molecular Formula : C20H24F3N7O (MW: 435.4) .
  • Key Differences :
    • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
    • Electron-Withdrawing Effects : May alter binding affinity in enzyme targets.

Triazole-Containing Analogs

(a) N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Structure : Replaces tetrazole with triazole and substitutes naphthyloxy-methyl.
  • Molecular Formula : C21H18ClN4O2 (MW: 393.11) .
  • Key Differences: Triazole vs. Naphthyloxy Group: Increases hydrophobicity and steric hindrance.
(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-Nitrophenyl)acetamide (6c)
  • Structure : Includes a nitro group on the phenyl ring.
  • Molecular Formula : C21H18N5O4 (MW: 404.14) .

Cyclohexylacetamides with Alternative Pharmacophores

(a) ISRIB Derivatives (e.g., ISRIB-A13, ISRIB-A14)
  • Structure: Cyclohexylacetamide linked to phenoxy groups (e.g., cyanophenoxy, dichlorophenoxy).
  • Example : ISRIB-A14 (MW: ~500) .
  • Key Differences: Phenoxy Substituents: Enhance rigidity and π-stacking capacity compared to tetrazole. Biological Targets: Designed as eIF2B activators, contrasting with tetrazole-based compounds' unknown targets.
(b) AGI-5198 (IDH-C35)
  • Structure : Cyclohexylacetamide with fluorophenyl and methylimidazole groups.
  • Molecular Formula : C28H32FN5O2 (MW: 489.6) .
  • Key Differences :
    • Imidazole Ring : Participates in metal coordination, relevant for enzyme inhibition (e.g., IDH1 mutants).

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Features References
Target Compound 3-Methoxyphenyl, Tetrazole 329.4 Balanced H-bonding, moderate lipophilicity
N-(Propan-2-yl)-analog Isopropyl 265.35 Reduced steric bulk
Benzimidazole Derivative Benzimidazole-ethyl chain 409.54 Enhanced aromatic interactions
ISRIB-A14 Dichlorophenoxy ~500 eIF2B activation, rigid backbone
AGI-5198 Fluorophenyl, Methylimidazole 489.6 Metal coordination, enzyme inhibition

Table 2: Functional Group Impact

Group Effect on Properties Example Compounds
Tetrazole (1H) Mimics carboxylic acid; enhances H-bonding and bioavailability Target compound,
Triazole Reduced H-bonding capacity; increased metabolic stability 6m, 6c
Methoxyphenyl Electron-donating; improves solubility Target compound
Trifluoromethyl Lipophilicity; metabolic resistance Compound in

Research Implications

  • Tetrazole vs. Triazole : Tetrazole’s superior H-bonding may favor target engagement in enzymes or receptors, while triazoles offer synthetic versatility .
  • Substituent Optimization : The 3-methoxyphenyl group in the target compound balances electronic and steric effects, contrasting with bulkier (e.g., benzimidazole) or smaller (e.g., isopropyl) groups in analogs .
  • Biological Relevance: While ISRIB derivatives target translational regulation , tetrazole-containing compounds may explore applications in inflammation or CNS disorders due to structural similarities to known bioactive molecules .

Biological Activity

N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological properties of this compound, synthesizing findings from various studies, including its antimicrobial, anticancer, and analgesic effects.

Chemical Structure and Synthesis

The compound features a tetrazole moiety, which is known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that exhibit significant pharmacological properties, including antibacterial and antifungal activities. The introduction of a methoxyphenyl group and a cyclohexyl ring enhances the compound's structural diversity and potential biological efficacy.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole rings often exhibit significant antibacterial activity against various pathogens. For instance:

  • Activity Against Bacteria : A study demonstrated that tetrazole derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 100 to 250 μg/mL depending on the specific derivative structure .
  • Fungal Inhibition : Other derivatives have shown antifungal activity against strains such as Candida albicans, with some exhibiting MIC values comparable to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

  • Inhibition of Cell Proliferation : In vitro studies using the MCF-7 breast cancer cell line indicated that certain tetrazole derivatives effectively inhibited cell proliferation. For example, compounds with structural modifications around the tetrazole ring demonstrated IC50 values as low as 19.76 µM .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in cell growth and survival .

Analgesic and Anti-inflammatory Effects

Research has also highlighted the analgesic and anti-inflammatory properties of tetrazole-containing compounds:

  • Pain Relief : Some studies have indicated that certain derivatives can reduce pain in animal models, suggesting potential applications in pain management therapies .
  • Anti-inflammatory Mechanisms : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Influence : The presence of different substituents on the phenyl or tetrazole rings can significantly alter biological activity. For instance, methoxy groups have been shown to enhance solubility and bioavailability, leading to improved pharmacological effects .
  • Ring Modifications : Variations in the cyclohexyl structure influence both potency and selectivity towards specific biological targets, emphasizing the importance of careful structural design in drug development .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on Antibacterial Efficacy : A series of N-(3-methoxyphenyl)-tetrazole derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications at specific positions on the tetrazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Activity Assessment : In a comparative study involving various tetrazole derivatives, this compound exhibited superior inhibition of MCF-7 cell proliferation compared to its analogs, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), leveraging alkyne-azide coupling. A typical protocol involves:

  • Reacting a substituted alkyne (e.g., tetrazole-containing cyclohexylmethyl derivative) with an azide-functionalized acetamide precursor.
  • Using Cu(OAc)₂ (10 mol%) in a solvent system like tert-butanol/water (3:1) at room temperature for 6–8 hours .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purifying via recrystallization (ethanol) .
    Key characterization includes IR (C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and NMR (tetrazole proton at δ ~8.36 ppm, methoxy group at δ ~3.8 ppm) .

Q. How should researchers validate the structural integrity of this compound?

Comprehensive spectral analysis is critical:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclohexyl CH₂ at δ ~2.0–2.5 ppm, methoxyphenyl protons at δ ~6.8–7.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₂N₅O₂: calculated 328.1775, observed 328.1768) .
  • X-ray crystallography (if available): Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for related acetamide derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in pharmacological assays (e.g., IC₅₀ variability) often arise from:

  • Solubility differences : Use standardized solvents (DMSO/water mixtures) and controls for aggregation-prone compounds .
  • Target specificity : Perform counter-screening against related enzymes (e.g., kinase panels) to rule off-target effects .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .

Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?

Systematic modifications include:

  • Tetrazole ring substitution : Replace 1H-tetrazole with 2H-tetrazole to alter electron density and hydrogen-bonding capacity .
  • Methoxy positional isomerism : Compare 3-methoxyphenyl vs. 2- or 4-methoxy analogs to map steric and electronic effects .
  • Cyclohexyl spacer elongation : Introduce methyl or ethyl groups to the cyclohexane ring to modulate lipophilicity and conformational flexibility .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use X-ray crystal structures of target proteins (e.g., kinases) to predict binding poses. For example, tetrazole’s nitrogen atoms may coordinate Mg²⁺ in ATP-binding pockets .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to validate computational predictions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions to binding .

Methodological Considerations

Q. How should researchers address low yields in the final cycloaddition step?

  • Catalyst optimization : Replace Cu(OAc)₂ with CuI or Cu nanoparticles to enhance regioselectivity and reduce side reactions .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve azide-alkyne solubility and reaction homogeneity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1–2 hours at 80°C) while maintaining yield .

Q. What analytical methods differentiate polymorphic forms of this compound?

  • DSC/TGA : Identify melting points and thermal stability variations between polymorphs .
  • PXRD : Compare diffraction patterns to reference data for crystalline vs. amorphous forms .
  • Solid-state NMR : Resolve hydrogen-bonding networks influencing bioavailability .

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